molecular formula C28H28N2O3S B1662316 (6-Hydroxy-2-(4-hydroxy-phenyl)benzo(b)thiophen-3-yl)-(4-(4-isopropylpiperazin-1-yl)-phenyl)methanone CAS No. 849662-80-2

(6-Hydroxy-2-(4-hydroxy-phenyl)benzo(b)thiophen-3-yl)-(4-(4-isopropylpiperazin-1-yl)-phenyl)methanone

Cat. No. B1662316
M. Wt: 472.6 g/mol
InChI Key: LQEOPHGPHCWOAC-UHFFFAOYSA-N
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Description

This compound is a second-generation selective estrogen receptor modulator (SERM) used to prevent osteoporosis in postmenopausal women . It has estrogen agonist effects on bone and cholesterol metabolism but behaves as a complete estrogen antagonist on mammary gland and uterine tissue .


Synthesis Analysis

The synthesis of this compound is complex and involves multiple stages. It is an impurity of the nonsteroidal, selective estrogen receptor modulator (SERM), Raloxifene .


Molecular Structure Analysis

The molecular formula of this compound is C28H27NO4S . It has a complex structure with multiple functional groups, including hydroxy, phenyl, and thiophen groups .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 473.58 . It has a predicted melting point of >109°C (dec.) and a predicted boiling point of 681.3±55.0 °C . The predicted density is 1.289±0.06 g/cm3 . It is slightly soluble in DMSO and Methanol .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : A study by Ashok et al. (2017) describes the solvent-free microwave-assisted synthesis of substituted methanones, which are structurally related to the compound . This method may be applicable for synthesizing variations of the specified compound (Ashok, Ziauddin, Lakshmi, & Sarasija, 2017).

  • Chemical Reactions and Derivatives : Research by Chen et al. (2017) involved a Pd(II)-catalyzed reaction to create 2-substituted benzo[b]thiophenes, offering insights into the chemical behavior and potential derivatives of similar compounds (Chen, Xiang, Yang, & Zhou, 2017).

Biological and Pharmaceutical Applications

  • Antimicrobial Activity : A study by Landage et al. (2019) on related compounds highlights their potential in antimicrobial applications. These findings could be relevant for exploring the antimicrobial properties of the specified compound (Landage, Thube, & Karale, 2019).

  • Anticancer Potential : Xu et al. (2017) conducted a study demonstrating that certain derivatives show potential as anticancer agents. This suggests possible applications for the compound in cancer research (Xu, Pan, Wang, Li, Peng, Wei, Chen, & Zheng, 2017).

Material Science and Other Applications

  • Fluorescence and Photostability : A study by Jadhav et al. (2018) on fluorescent monoazo disperse dyes based on similar compounds highlights potential applications in material science, particularly in areas requiring fluorescence and photostability (Jadhav, Shinde, & Sekar, 2018).

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properties

IUPAC Name

[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O3S/c1-18(2)29-13-15-30(16-14-29)21-7-3-19(4-8-21)27(33)26-24-12-11-23(32)17-25(24)34-28(26)20-5-9-22(31)10-6-20/h3-12,17-18,31-32H,13-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEOPHGPHCWOAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472568
Record name [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]methanone

CAS RN

849662-80-2
Record name Y134 compound
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849662802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Hydroxy-2-(4-hydroxy-phenyl)benzo(b)thiophen-3-yl)-(4-(4-isopropylpiperazin-1-yl)-phenyl)methanone
Reactant of Route 2
(6-Hydroxy-2-(4-hydroxy-phenyl)benzo(b)thiophen-3-yl)-(4-(4-isopropylpiperazin-1-yl)-phenyl)methanone
Reactant of Route 3
(6-Hydroxy-2-(4-hydroxy-phenyl)benzo(b)thiophen-3-yl)-(4-(4-isopropylpiperazin-1-yl)-phenyl)methanone
Reactant of Route 4
(6-Hydroxy-2-(4-hydroxy-phenyl)benzo(b)thiophen-3-yl)-(4-(4-isopropylpiperazin-1-yl)-phenyl)methanone
Reactant of Route 5
(6-Hydroxy-2-(4-hydroxy-phenyl)benzo(b)thiophen-3-yl)-(4-(4-isopropylpiperazin-1-yl)-phenyl)methanone
Reactant of Route 6
(6-Hydroxy-2-(4-hydroxy-phenyl)benzo(b)thiophen-3-yl)-(4-(4-isopropylpiperazin-1-yl)-phenyl)methanone

Citations

For This Compound
1
Citations
M Ning, C Zhou, J Weng, S Zhang… - British Journal of …, 2007 - Wiley Online Library
Background and purpose: Selective oestrogen receptor (ER) modulators (SERMs) are of great value in the treatment of breast cancer and osteoporosis. The aim of this study was to …
Number of citations: 29 bpspubs.onlinelibrary.wiley.com

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